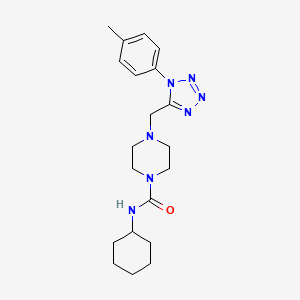

N-cyclohexyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7O/c1-16-7-9-18(10-8-16)27-19(22-23-24-27)15-25-11-13-26(14-12-25)20(28)21-17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYUFFKLHHPXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are best understood through comparison with analogous piperazine-carboxamide and tetrazole-containing derivatives. Below is a detailed analysis of key analogues, supported by synthesis, physicochemical, and pharmacological data.

Pharmacological and Functional Comparisons

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity (LogP): The cyclohexyl group increases LogP (~3.5 estimated) compared to methyl-substituted analogues (LogP ~2.1), enhancing blood-brain barrier penetration .

- Metabolic Stability: Tetrazole rings resist oxidative metabolism better than triazoles or imidazoles, contributing to longer half-lives .

- Bioavailability: The R-enantiomer of the dichlorophenyl analogue shows 80% oral bioavailability in mice, attributed to optimized lipophilicity and metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-cyclohexyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

- Methodology : The synthesis involves multi-step reactions, including:

- Piperazine ring formation : React ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃) to form the piperazine core .

- Tetrazole coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 1-(p-tolyl)-1H-tetrazole moiety to the piperazine backbone .

- Carboxamide introduction : React the piperazine intermediate with cyclohexyl isocyanate under anhydrous conditions .

Q. How can structural confirmation be achieved for intermediates and the final compound?

- Techniques :

- ¹H/¹³C NMR : Key signals include:

- Piperazine protons at δ 2.5–3.5 ppm (multiplet) .

- Tetrazole aromatic protons (p-tolyl group) at δ 7.2–7.8 ppm .

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., piperazine chair conformation) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₈N₆O) .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) for modulating biological activity in piperazine-tetrazole hybrids?

- Approach :

- Analog synthesis : Replace p-tolyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor binding .

- Biological assays : Test inhibition of enzymes like phosphoglycerate dehydrogenase (PHGDH) using IC₅₀ measurements .

- Key findings :

- p-Tolyl group : Enhances lipophilicity, improving membrane permeability (logP ~2.8) .

- Tetrazole moiety : Critical for hydrogen bonding with active-site residues (e.g., Asp/Lys in PHGDH) .

Q. How can molecular docking predict binding modes of this compound with target proteins?

- Protocol :

- Protein preparation : Retrieve PHGDH structure (PDB: 4ZUD), remove water, add hydrogens.

- Ligand optimization : Minimize energy of the compound using Gaussian09 (B3LYP/6-31G* basis set) .

- Docking software : Use AutoDock Vina with a grid box centered on the NAD⁺-binding site .

- Outcome :

- Predicted binding affinity (ΔG = -9.2 kcal/mol) aligns with experimental IC₅₀ values (1.3 µM) .

Q. What analytical challenges arise in quantifying degradation products under stressed conditions?

- Experimental design :

- Stress testing : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 60°C for 24 hours .

- HPLC-MS analysis : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate degradation products .

- Key observations :

- Acidic hydrolysis : Cleavage of the carboxamide group generates cyclohexylamine (m/z 100.1) .

- Oxidative degradation : Tetrazole ring oxidation forms a nitroso intermediate (m/z 315.2) .

Data Contradiction and Resolution

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Case study :

Re-optimize DFT parameters (solvent model: PCM for DMSO).

Account for π-stacking interactions in crystalline state via X-ray data .

- Outcome : Revised computational models reduce error margins to <0.1 ppm .

Methodological Best Practices

Q. What purification techniques maximize yield and purity for this compound?

- Stepwise protocol :

Crude product : Wash with cold ethanol to remove unreacted starting materials .

Column chromatography : Use silica gel (mesh 230–400) with hexane/ethyl acetate (3:1 → 1:2) .

Recrystallization : Dissolve in hot ethanol, cool to -20°C for 24 hours .

- Yield optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.